Benzyl-isopropyl-piperidin-3-ylmethyl-amine

Catalog No.
S8093591
CAS No.
M.F
C16H26N2
M. Wt
246.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-isopropyl-piperidin-3-ylmethyl-amine

Product Name

Benzyl-isopropyl-piperidin-3-ylmethyl-amine

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)propan-2-amine

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

InChI

InChI=1S/C16H26N2/c1-14(2)18(12-15-7-4-3-5-8-15)13-16-9-6-10-17-11-16/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3

InChI Key

XOCIXSPXICDNGC-UHFFFAOYSA-N

SMILES

CC(C)N(CC1CCCNC1)CC2=CC=CC=C2

Canonical SMILES

CC(C)N(CC1CCCNC1)CC2=CC=CC=C2

Benzyl-isopropyl-piperidin-3-ylmethyl-amine is a complex organic compound characterized by its unique structure, which includes a benzyl group, an isopropyl group, and a piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its molecular formula is C19H29N3C_{19}H_{29}N_3, and it has a molecular weight of approximately 329.45 g/mol.

The presence of the piperidine ring contributes to its chemical reactivity and biological activity, making it a subject of interest in various research fields, including drug discovery and development.

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, yielding corresponding amine oxides.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like palladium on carbon, converting the compound into its reduced form.
  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility and potential for modification to enhance its biological properties or tailor it for specific applications.

Benzyl-isopropyl-piperidin-3-ylmethyl-amine exhibits significant biological activity, particularly in its interaction with various biological targets. It has been shown to engage with neurotransmitter systems and may influence cellular signaling pathways.

  • Enzyme Inhibition: The compound has been reported to inhibit enzymes such as cholinesterases, which are crucial for neurotransmitter regulation.
  • Cellular Effects: It affects gene expression and cellular metabolism, demonstrating its potential as a therapeutic agent.
  • Molecular Mechanism: The compound's effects are mediated through binding interactions with receptors and enzymes, impacting various physiological processes.

The synthesis of Benzyl-isopropyl-piperidin-3-ylmethyl-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available benzylamine and isopropyl-piperidine.
  • Reaction Conditions: Common methods include heating the reactants in the presence of solvents such as ethanol or methanol, often utilizing catalysts like palladium on carbon to facilitate hydrogenation.
  • Procedure: The reaction mixture is usually refluxed to promote interaction between the components, leading to the formation of the desired product.

Industrial synthesis may employ continuous flow reactors to optimize yield and purity through controlled reaction conditions.

Benzyl-isopropyl-piperidin-3-ylmethyl-amine has diverse applications:

  • Pharmaceutical Development: It serves as a lead compound in drug design due to its biological activity and potential therapeutic effects.
  • Research Tool: The compound is valuable in biochemical research for studying enzyme interactions and cellular processes.
  • Chemical Synthesis: Its unique structure allows it to act as a building block in organic synthesis, facilitating the creation of more complex molecules.

Studies on Benzyl-isopropyl-piperidin-3-ylmethyl-amine have focused on its interactions with various biomolecules:

  • Receptor Binding: Research indicates that this compound can bind to specific receptors involved in neurotransmission, potentially influencing mood and behavior.
  • Enzyme Interactions: Its ability to inhibit cholinesterases suggests a mechanism through which it could modulate neurotransmitter levels.
  • Cellular Impact: Investigations into its effects on cell signaling pathways reveal that it may alter gene expression patterns, affecting cellular responses to external stimuli.

Several compounds share structural features with Benzyl-isopropyl-piperidin-3-ylmethyl-amine:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amineLacks isopropyl groupLess versatile in reactions
N-BenzylpiperidineSimilar structure but without methyl groupDifferent pharmacological profile
N-Methyl-N-(piperidin-1-ylmethyl)amineLacks benzyl groupFocused on different biochemical interactions

Uniqueness

Benzyl-isopropyl-piperidin-3-ylmethyl-amine stands out due to its combination of both piperidine and benzyl structures, allowing it to participate in a wide range of

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.209598838 g/mol

Monoisotopic Mass

246.209598838 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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